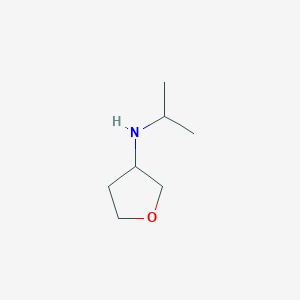

N-(propan-2-yl)oxolan-3-amine

説明

N-(propan-2-yl)oxolan-3-amine is a heterocyclic organic compound characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with an isopropylamine group. Its molecular formula is C₇H₁₅NO (molecular weight: 129.20 g/mol) . Structurally, the compound consists of a five-membered oxygen-containing ring (oxolane) with an amine group attached to the third carbon, further substituted by a propan-2-yl (isopropyl) group.

特性

IUPAC Name |

N-propan-2-yloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)8-7-3-4-9-5-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKZGPAZTJKUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of N-(propan-2-yl)oxolan-3-amine typically involves the amidation of tetrahydrofuran derivatives followed by Hofmann degradation. One common method starts with tetrahydrofuran-3-formic acid, which undergoes amidation to form the corresponding amide. This amide is then subjected to Hofmann degradation to yield this compound .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The industrial method also focuses on minimizing the production of racemic mixtures and ensuring the stability of the final product .

化学反応の分析

Types of Reactions

N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different substituents.

Substitution: This compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted tetrahydrofuran derivatives .

科学的研究の応用

N-(propan-2-yl)oxolan-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers and other industrial chemicals .

作用機序

The mechanism of action of N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between N-(propan-2-yl)oxolan-3-amine and related compounds:

Key Observations :

- Substituent Effects: The addition of functional groups (e.g., methyl, pentynyl) increases molecular weight and alters steric and electronic properties.

- Heterocyclic Variations : Replacement of the oxolane ring with pyridine or pyrimidine (as in and ) introduces aromaticity and hydrogen-bonding capabilities, critical for biological activity .

生物活性

N-(propan-2-yl)oxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring structure with an isopropyl group attached to the nitrogen atom. This configuration contributes to its chemical reactivity and biological interactions. The compound's molecular formula can be represented as , highlighting its relatively simple structure that allows for diverse interactions within biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Using appropriate nucleophiles to replace functional groups.

- Reduction Reactions : Employing reducing agents like lithium aluminum hydride to yield the amine from corresponding carbonyl precursors.

- Oxidation Processes : Utilizing oxidizing agents to modify the compound's functional groups.

These synthetic pathways are crucial for generating derivatives that may exhibit enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The proposed mechanism involves:

- Binding Affinity : The compound can bind to various molecular targets, modulating their activity.

- Signal Transduction : It may influence cellular signaling pathways, impacting metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against both gram-positive and gram-negative bacterial strains. In a comparative study, the compound demonstrated effective inhibition against common pathogens, suggesting its potential as a lead compound for antibiotic development.

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

Cytotoxicity Studies

In cytotoxicity assessments, this compound showed minimal toxicity towards normal human cells compared to standard chemotherapeutic agents such as doxorubicin. This selectivity indicates potential therapeutic applications with reduced adverse effects on healthy tissues.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, supporting its use as a potential antimicrobial agent .

- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that this compound has favorable binding interactions with target proteins involved in bacterial resistance mechanisms. These findings provide insight into its mode of action and potential for drug development .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tetrahydrofuran | Lacks isopropyl group | Lower antimicrobial activity |

| Isopropylamine | Similar amine functionality | Different pharmacological profile |

| 5-Methyl-N-(butan-2-yl)oxolan-3-amine | Similar oxolane structure | Varying reactivity and selectivity |

This comparison underscores the distinct advantages of this compound in specific applications where other compounds may not be as effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。